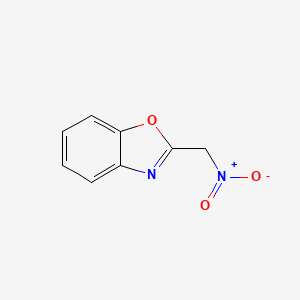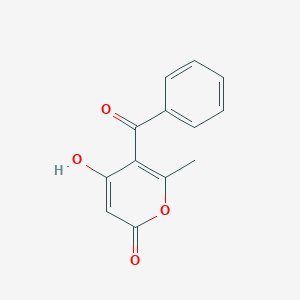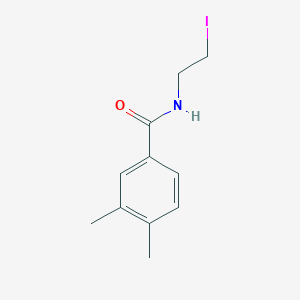
N-(2-iodoethyl)-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-iodoethyl)-3,4-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodoethyl group attached to the nitrogen atom and a dimethylbenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodoethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-iodoethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general steps are as follows:
Activation of 3,4-dimethylbenzoic acid: The carboxylic acid group of 3,4-dimethylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation: The activated 3,4-dimethylbenzoic acid is then reacted with 2-iodoethylamine in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2-iodoethyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: The benzamide moiety can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include N-(2-azidoethyl)-3,4-dimethylbenzamide, N-(2-thiocyanatoethyl)-3,4-dimethylbenzamide, and N-(2-methoxyethyl)-3,4-dimethylbenzamide.
Oxidation: Products include this compound N-oxide.
Reduction: Products include N-(2-ethylamino)-3,4-dimethylbenzamide.
科学研究应用
N-(2-iodoethyl)-3,4-dimethylbenzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Radiolabeling: Due to the presence of iodine, it can be used in the synthesis of radioiodinated compounds for imaging and diagnostic purposes in nuclear medicine.
作用机制
The mechanism of action of N-(2-iodoethyl)-3,4-dimethylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodoethyl group can facilitate the formation of covalent bonds with nucleophilic sites in proteins, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- N-(2-bromoethyl)-3,4-dimethylbenzamide
- N-(2-chloroethyl)-3,4-dimethylbenzamide
- N-(2-fluoroethyl)-3,4-dimethylbenzamide
Uniqueness
N-(2-iodoethyl)-3,4-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the compound’s potential for radiolabeling applications sets it apart from other similar compounds.
属性
CAS 编号 |
15257-85-9 |
|---|---|
分子式 |
C11H14INO |
分子量 |
303.14 g/mol |
IUPAC 名称 |
N-(2-iodoethyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C11H14INO/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI 键 |
MVWGQZNQTAVTQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NCCI)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


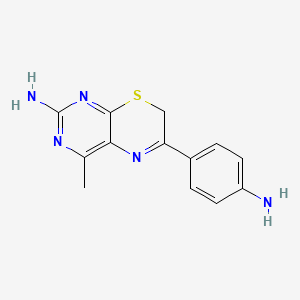
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)

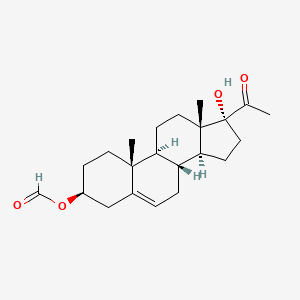
![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)



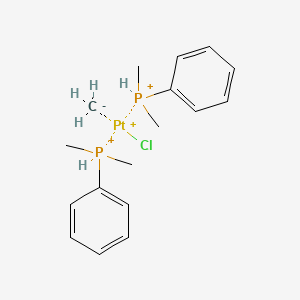
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
